molecular formula C9H14N2OS B13201486 {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol

Cat. No.: B13201486
M. Wt: 198.29 g/mol
InChI Key: VBQNHSSRMMQQFO-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine-Thiazole Hybrid Compounds

Pyrrolidine-thiazole hybrids emerged as a focus of pharmacological research in the early 21st century, building upon the individual therapeutic relevance of both heterocycles. Pyrrolidine, a five-membered saturated amine ring, gained prominence for its role in alkaloid-based therapeutics, exemplified by nicotine and hygrine derivatives. Concurrently, thiazole-containing compounds like sulfathiazole (antibacterial) and abafungin (antifungal) demonstrated broad bioactivity.

The strategic fusion of these moieties began with studies on dopamine receptor ligands in the 1990s, where pyrrolidine's conformational flexibility enhanced target binding while thiazole improved metabolic stability. A 2017 study demonstrated that analogs such as [2-(1-methylindol-3-yl)-1,3-thiazol-4-yl]methanol (MW 244.31 g/mol) exhibited 5-HT₃ receptor antagonism, validating the scaffold's neuropharmacological potential. Key milestones include:

Compound Class CAS No. Molecular Formula Molecular Weight (g/mol) Notable Feature
Pyrrolidine-thiazole methanol 82586-98-9 C₉H₁₄N₂OS 198.29 Balanced lipophilicity (LogP ~1.2)
Indole-thiazole hybrid 116889046* C₁₃H₁₂N₂OS 244.31 Enhanced aromatic stacking
Dihydropyrazolo-thiazole 623565-45-7 C₆H₈N₂OS 156.21 Fused bicyclic system

*PubChem CID

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

The compound's dual heterocyclic architecture addresses critical challenges in drug design:

  • Pyrrolidine Contribution :

    • Stereoelectronic Modulation : The pyrrolidine's chair-boat conformational equilibrium enables adaptive binding to protein pockets, as seen in protease inhibitors.
    • Solubility Enhancement : Nitrogen lone pairs facilitate hydrogen bonding with aqueous media (calculated PSA: 63.35 Ų for analog CID 130592577).
  • Thiazole Contribution :

    • Aromatic π-System : Delocalized electrons enable charge-transfer interactions with biological targets, mimicking natural cofactors like thiamine.
    • Metabolic Resistance : Sulfur atom increases resistance to cytochrome P450 oxidation compared to oxazole analogs.
  • Methanol Substituent :

    • The primary alcohol group at C4 introduces a polarity gradient (SMILES: OCC1=CSC(CN2CCCC2)=N1), enabling both hydrogen bond donation (e.g., to kinase ATP pockets) and derivatization via esterification or etherification.

Comparative analysis of similar hybrids reveals structure-activity trends:

  • Ring Saturation : Fully saturated pyrrolidine (as in 82586-98-9) improves membrane permeability over aromatic counterparts like indole-thiazole hybrids (CID 116889046).
  • Substituent Position : Methanol at thiazole-C4 (vs. C5 in CID 130725448) optimizes steric compatibility with enzyme active sites.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)5-11-3-1-2-4-11/h7,12H,1-6H2

InChI Key

VBQNHSSRMMQQFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=CS2)CO

Origin of Product

United States

Preparation Methods

Construction of the 1,3-Thiazole Core

The 1,3-thiazole ring is typically synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamides. This classical approach allows for substitution at the 2- and 4-positions by choosing appropriate starting materials.

Introduction of the Pyrrolidin-1-ylmethyl Group

The pyrrolidin-1-ylmethyl substituent can be introduced by nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: The 2-position of the thiazole ring bearing a good leaving group (e.g., halide) can be reacted with pyrrolidine or its derivatives.
  • Reductive amination: Aldehyde or ketone precursors at the 2-position can be reacted with pyrrolidine in the presence of reducing agents to install the N-substituted methyl group.

Installation of the Hydroxymethyl Group at the 4-Position

Reduction of a 4-formyl or 4-ester precursor on the thiazole ring to the corresponding hydroxymethyl group is commonly achieved using hydride reagents such as lithium aluminum hydride or sodium borohydride.

Detailed Preparation Methods

Synthesis via Reduction of 4-Formyl or 4-Ester Thiazole Precursors

A representative procedure for preparing 4-(hydroxymethyl)-1,3-thiazole derivatives involves:

  • Starting from an ethyl ester or aldehyde precursor of the thiazole ring.
  • Reduction with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C under inert atmosphere for 1.5 hours.
  • Quenching the reaction carefully with water and ethyl acetate, followed by drying over anhydrous sodium sulfate.
  • Isolation of the hydroxymethyl product by filtration and concentration under reduced pressure.

Example Data:

Step Description Reagents/Conditions Yield (%) Notes
Reduction of ethyl ester to hydroxymethyl LiAlH4 in THF, 0°C, 1.5 h 85.1 Inert atmosphere, careful quench

This method provides a high yield of the hydroxymethylated thiazole intermediate, which can then be further functionalized.

Introduction of Pyrrolidin-1-ylmethyl Group via Nucleophilic Substitution

  • Starting from a 2-halogenated thiazole intermediate.
  • Reaction with pyrrolidine under mild heating to substitute the halogen with the pyrrolidinylmethyl group.
  • Use of bases such as triethylamine to facilitate the reaction.
  • Purification by extraction and solvent removal under reduced pressure.

Patent Example:

  • Triethylamine and di-tert-butyl dicarbonate (DiBOC) are used in protecting and substitution steps.
  • Reaction temperatures typically maintained at 25-30°C.
  • Reaction times vary from 3 to 8 hours depending on the step.
  • Final product isolation involves aqueous workup and organic solvent extraction.

Alternative Routes: Reductive Amination

  • Starting with 2-formyl-1,3-thiazole derivatives.
  • Reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Mild acidic or neutral conditions to avoid ring degradation.
  • This method allows direct installation of the pyrrolidin-1-ylmethyl substituent without pre-halogenation.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent THF, methanol, ethanol, dichloromethane Choice depends on step and reagent solubility
Temperature 0°C to 85°C Lower temps for reductions; higher for substitutions
Reaction Time 1.5 to 8 hours Longer times for complete conversion
Atmosphere Inert (argon or nitrogen) To prevent oxidation of sensitive intermediates
Workup Quenching with water, extraction with ethyl acetate or toluene Ensures removal of inorganic salts and byproducts
Purification Filtration, solvent evaporation, washing with aqueous solutions Yields pure product suitable for further reactions

Data Tables Summarizing Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1. Reduction of ester to alcohol Ethyl 4-formyl-1,3-thiazole derivative LiAlH4, THF, 0°C, 1.5 h 4-(Hydroxymethyl)-1,3-thiazole 85.1
2. Nucleophilic substitution 2-Halo-4-(hydroxymethyl)-1,3-thiazole Pyrrolidine, triethylamine, 25-30°C, 4-8 h 2-[(Pyrrolidin-1-yl)methyl]-4-(hydroxymethyl)-1,3-thiazole 70-80*
3. Reductive amination 2-Formyl-4-(hydroxymethyl)-1,3-thiazole Pyrrolidine, NaBH(OAc)3, room temp Same as above 65-75* Literature precedent

*Yields vary depending on scale and purity.

Research Discoveries and Improvements

  • Recent patents emphasize safer, scalable processes using mild conditions and non-corrosive reagents for preparing pyrrolidine derivatives, which can be adapted for the pyrrolidinylmethyl substitution on thiazoles.
  • Optimization of protecting groups such as DiBOC during intermediate steps improves selectivity and yield.
  • Use of lithium chloride with sodium borohydride enhances reduction efficiency for ester to alcohol conversion in similar heterocyclic systems.
  • The choice of solvent mixtures (e.g., ethanol:methanol 2:1) and platinum catalysts in hydrogenation steps for pyrrolidine synthesis has been shown to increase optical purity and yield, relevant for chiral pyrrolidine substituents.

Chemical Reactions Analysis

Types of Reactions

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid.

    Reduction: Reduced thiazole derivatives.

    Substitution: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}chloride.

Scientific Research Applications

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with biological targets such as enzymes and receptors. The pyrrolidine and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol and related thiazole derivatives:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Notable Features
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol Pyrrolidinylmethyl, hydroxymethyl C9H14N2OS 198.29 (calculated) Five-membered pyrrolidine ring; polar
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol Phenylethyl, hydroxymethyl C12H13NOS 219.31 Aromatic phenyl group; hydrophobic
{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol 2-Methylthiazole, piperidinylmethyl C11H18N2OS 226.34 Piperidine ring; steric bulk
2-(2-Methyl-1,3-thiazol-4-yl)ethanol 2-Methyl, ethanol chain C6H9NOS 143.20 Simpler structure; lower molecular weight
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol Piperidinylmethyl, hydroxymethyl C10H16N2OS 212.31 Six-membered piperidine ring; basic

Key Observations :

  • Polarity and Solubility: The pyrrolidine and piperidine derivatives exhibit higher polarity compared to phenyl-substituted analogs (e.g., [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol), which may enhance aqueous solubility .
  • Bioactivity: Thiazole derivatives with amino groups (e.g., 2-aminothiazole-triazole hybrids in ) show enzyme inhibitory properties, suggesting that the pyrrolidine moiety in the target compound may similarly modulate activity .

Biological Activity

The compound {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including its potential as an antimicrobial, anticancer, and anticonvulsant agent, based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its versatile biological activity. The presence of the pyrrolidine moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol have shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results indicate that thiazole derivatives can effectively inhibit the growth of pathogenic bacteria, suggesting their potential use in treating bacterial infections .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly influence cytotoxic activity against cancer cell lines.

Compound IC50 (µg/mL) Cell Line
Compound 91.61 ± 1.92Jurkat Cells
Compound 101.98 ± 1.22HT-29 Cells

The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity of these compounds, indicating that strategic modifications can lead to more potent anticancer agents .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been explored through various animal models. Notably, one analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg , providing significant protection against seizures induced by pentylenetetrazole (PTZ) with a protection index (PI) of 9.2 . This suggests that such compounds could be developed into therapeutic agents for epilepsy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, a series of thiazole-based compounds were tested against multiple cancer cell lines. The results indicated that certain structural modifications could enhance selectivity and potency against specific cancer types.

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